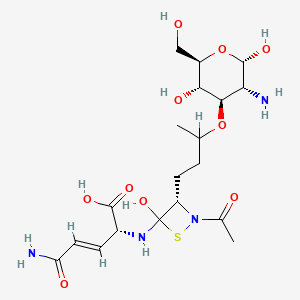
N-Acetyl-thiomuramyl-alanyl-isoglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-thiomuramyl-alanyl-isoglutamine, also known as this compound, is a useful research compound. Its molecular formula is C19H32N4O10S and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunological Applications
Adjuvant Properties
N-Acetyl-thiomuramyl-alanyl-isoglutamine functions as an immunological adjuvant, enhancing the immune response to weak antigens. This property is particularly significant in vaccine development, where it can increase antibody titers against pathogens. The compound acts by stimulating the innate immune system, thereby promoting a more robust adaptive immune response .
Mechanism of Action
The immunostimulatory effects of this compound are attributed to its ability to activate macrophages and other immune cells. It engages with pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), leading to the production of pro-inflammatory cytokines and other mediators that enhance immune responses .
Bone Metabolism
Stimulation of Bone Resorption
Research indicates that this compound stimulates bone resorption in vitro. This effect is mediated through mechanisms independent of prostaglandins or osteoclast-activating factors. The compound has been shown to release calcium from fetal rat bones, suggesting its potential role in bone metabolism regulation .
Comparative Potency
In studies comparing various diastereomers of muramyl peptides, this compound demonstrated significantly higher activity in stimulating bone resorption compared to its inactive counterparts. This stereochemical specificity is crucial for its application as a therapeutic agent in conditions involving bone density loss .
Cancer Therapeutics
Synergistic Effects with Endotoxins
The compound has been explored for its synergistic effects when combined with bacterial endotoxins in cancer models. In animal studies, combinations of this compound with specific endotoxins resulted in enhanced anti-tumor activity, although this was sometimes associated with severe side effects like endotoxic shock .
Potential in Tumor Immunotherapy
Given its ability to modulate immune responses and enhance the efficacy of existing treatments, there is ongoing research into the use of this compound as an adjunct therapy in cancer immunotherapy protocols. Its role in activating immune pathways may help improve patient outcomes by increasing tumor recognition and destruction by the immune system .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Immunology | Enhances immune response as an adjuvant; stimulates macrophage activation |
| Bone Metabolism | Stimulates bone resorption; independent of prostaglandins |
| Cancer Therapeutics | Synergistic effects with endotoxins; potential adjunct in immunotherapy |
Propriétés
Numéro CAS |
83375-11-5 |
|---|---|
Formule moléculaire |
C19H32N4O10S |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
(E,2R)-2-[[(3S)-2-acetyl-3-[3-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxybutyl]-4-hydroxythiazetidin-4-yl]amino]-5-amino-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C19H32N4O10S/c1-8(32-16-14(21)18(30)33-11(7-24)15(16)27)3-5-12-19(31,34-23(12)9(2)25)22-10(17(28)29)4-6-13(20)26/h4,6,8,10-12,14-16,18,22,24,27,30-31H,3,5,7,21H2,1-2H3,(H2,20,26)(H,28,29)/b6-4+/t8?,10-,11-,12+,14-,15-,16-,18+,19?/m1/s1 |
Clé InChI |
ZBQHQSATUKWEDY-YTCNLXIISA-N |
SMILES |
CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |
SMILES isomérique |
CC(CC[C@H]1C(SN1C(=O)C)(N[C@H](/C=C/C(=O)N)C(=O)O)O)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)N |
SMILES canonique |
CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N |
Synonymes |
N-acetyl-thiomuramyl-alanyl-isoglutamine thiomuramyl dipeptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















